N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound belonging to the class of chromene derivatives. This compound features a thiazolo[5,4-b]pyridine moiety attached to a chromene scaffold, which is further substituted with a carboxamide group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which our compound belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified as potential inhibitors of various biological targets, including histamine H3 receptors .
Biochemical Pathways
Given the broad spectrum of pharmacological activities exhibited by thiazolo[4,5-b]pyridines , it’s plausible that this compound could affect multiple biochemical pathways. For instance, if it acts as an inhibitor of an enzyme involved in a particular biochemical pathway, it could disrupt the normal flow of that pathway, leading to various downstream effects.
Result of Action
Given the broad spectrum of pharmacological activities exhibited by thiazolo[4,5-b]pyridines , it’s plausible that this compound could have various molecular and cellular effects. For instance, if it acts as an inhibitor of a particular enzyme, it could prevent the enzyme from catalyzing its substrate, thereby affecting the physiological processes that depend on this enzymatic reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors, such as pyridin-2-amine and furan-2-carbonyl chloride, followed by subsequent functional group modifications[_{{{CITATION{{{_1{Synthesis and Some Properties of 2-(Furan-2-yl)[1,3]thiazolo4,5-b ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium ferricyanide in an alkaline medium[_{{{CITATION{{{_1{Synthesis and Some Properties of 2-(Furan-2-yl)[1,3]thiazolo4,5-b ....
Reduction: Reduction reactions might involve the use of hydrogen gas in the presence of a metal catalyst.
Substitution: Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the chromene core, while substitution reactions could introduce various functional groups at different positions on the molecule.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a pharmacological agent. Its interactions with biological targets can be studied to understand its effects on cellular processes.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the chemical industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine derivatives
Chromene derivatives
Carboxamide derivatives
Uniqueness: N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to other similar compounds
This comprehensive overview highlights the significance of this compound in various scientific fields. Its complex structure and diverse applications make it a valuable compound for further research and development.
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Properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3S/c1-13-15(21-26-18-9-5-11-24-22(18)30-21)7-4-8-17(13)25-20(27)16-12-14-6-2-3-10-19(14)29-23(16)28/h2-12H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSIDTGOENLRTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC5=C(S4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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